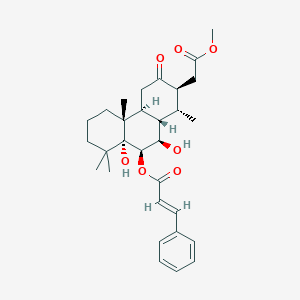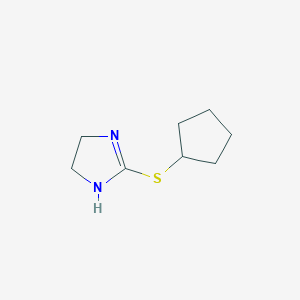
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine (MCTP) is a chemical compound that has been widely used in scientific research due to its unique properties. MCTP is a bicyclic nitrogen-containing heterocycle that has been studied for its potential applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine involves the selective destruction of dopaminergic neurons in the substantia nigra. This compound is metabolized by monoamine oxidase B (MAO-B) to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in animal models. This has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in lab experiments is its selectivity for dopaminergic neurons in the substantia nigra. This allows researchers to study the specific effects of dopaminergic neuron loss on the brain and behavior. However, one of the limitations of using this compound is its toxicity and potential for off-target effects. Careful dose optimization and control are necessary to minimize these effects.
Zukünftige Richtungen
There are several future directions for the use of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in scientific research. One direction is the development of novel therapies for Parkinson's disease based on the selective destruction of dopaminergic neurons. Another direction is the study of the role of oxidative stress and inflammation in neurodegenerative diseases. Additionally, this compound may be used as a tool to study the effects of dopaminergic neuron loss on other brain regions and behaviors. Further research is needed to fully understand the potential applications of this compound in neuroscience.
In conclusion, this compound is a unique compound that has been widely used in scientific research to study the dopaminergic system in the brain. Its selective destruction of dopaminergic neurons in the substantia nigra has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease. However, careful dose optimization and control are necessary to minimize its toxicity and potential for off-target effects. There are several future directions for the use of this compound in scientific research, including the development of novel therapies for Parkinson's disease and the study of the role of oxidative stress and inflammation in neurodegenerative diseases.
Synthesemethoden
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine can be synthesized by using a variety of methods. One of the most common methods is the reduction of the corresponding ketone with sodium borohydride. Another method involves the cyclization of the corresponding N-alkylideneaniline with a ketone or aldehyde. The yield of this compound can be optimized by adjusting the reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research as a tool to study the dopaminergic system in the brain. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in animal models. This has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease.
Eigenschaften
CAS-Nummer |
106351-84-2 |
|---|---|
Molekularformel |
C12H21N |
Molekulargewicht |
179.3 g/mol |
IUPAC-Name |
4-cyclohexyl-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H21N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7,11H,2-6,8-10H2,1H3 |
InChI-Schlüssel |
CQIZBIFTOGBKDB-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2CCCCC2 |
Kanonische SMILES |
CN1CCC(=CC1)C2CCCCC2 |
Andere CAS-Nummern |
106351-84-2 |
Synonyme |
1-methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine MCTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)

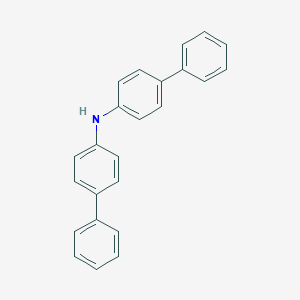

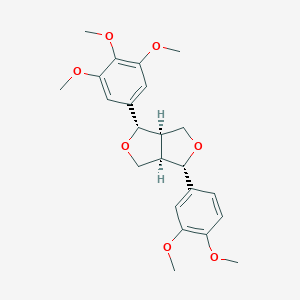
![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)
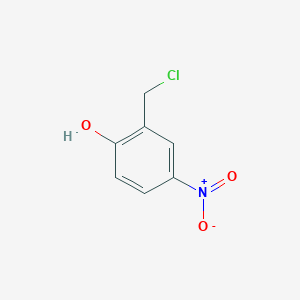
![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)
